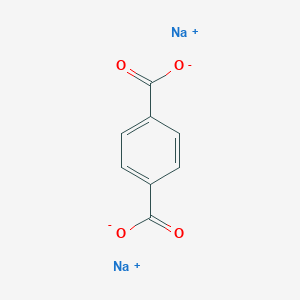

1,4-Benzenedicarboxylic acid, sodium salt (1:)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10028-70-3 |

|---|---|

Molecular Formula |

C8H6NaO4 |

Molecular Weight |

189.12 g/mol |

IUPAC Name |

disodium;terephthalate |

InChI |

InChI=1S/C8H6O4.Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

InChI Key |

IISLNQNUYOZKNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)O.[Na] |

Other CAS No. |

10028-70-3 |

Related CAS |

15596-76-6 |

Synonyms |

disodium terephthalate terephthalate terephthalic acid |

Origin of Product |

United States |

Synthetic Methodologies for Disodium Terephthalate

Established Synthetic Routes

Traditional synthesis of disodium (B8443419) terephthalate (B1205515) relies on straightforward chemical reactions involving terephthalic acid or its ester derivatives. These methods are well-documented and form the basis of conventional production.

Neutralization Reactions of Terephthalic Acid

The most common and direct method for synthesizing disodium terephthalate is through the neutralization of terephthalic acid with a sodium base. dtu.dk This acid-base reaction is typically performed by reacting terephthalic acid with two molar equivalents of sodium hydroxide (B78521) (NaOH) in an aqueous solution. dtu.dkprepchem.com The reaction proceeds as the terephthalic acid dissolves and reacts with the sodium hydroxide to form the water-soluble disodium terephthalate salt. dtu.dk The resulting product can then be isolated, often by precipitation or crystallization, after the reaction is complete. google.comgoogle.com For instance, one method involves mixing stoichiometric proportions of NaOH pellets and terephthalic acid powder in deionized water to form an aqueous solution of disodium terephthalate. dtu.dk

Direct Synthesis Approaches from Terephthalate Esters

Disodium terephthalate can also be synthesized from terephthalate esters, such as dimethyl terephthalate. This process involves the hydrolysis of the ester groups. Saponification, a classic hydrolysis reaction, can be employed where an ester like dimethyl terephthalate is treated with a strong base, such as sodium hydroxide. This reaction cleaves the ester bonds, yielding the disodium salt of terephthalic acid and the corresponding alcohol (methanol in the case of dimethyl terephthalate).

Another related pathway involves the hydrolysis of terephthalonitrile (B52192). In this process, terephthalonitrile is subjected to aqueous hydrolysis in the presence of a stoichiometric excess of sodium hydroxide. The reaction yields ammonia (B1221849) and disodium terephthalate, which can be precipitated from the solution. google.com

Sustainable and Innovative Synthesis Strategies

In response to growing environmental concerns over plastic waste, significant research has focused on developing sustainable methods for synthesizing valuable chemicals from post-consumer plastics. The chemical upcycling of polyethylene (B3416737) terephthalate (PET) waste into disodium terephthalate is a prime example of this circular economy approach.

Chemical Upcycling of Polyethylene Terephthalate (PET) Waste

The depolymerization of PET is a key strategy for its chemical recycling. Through this process, the long polymer chains are broken down into their constituent monomers or other valuable small molecules. Alkaline hydrolysis of PET specifically yields disodium terephthalate and ethylene (B1197577) glycol, both of which have significant industrial applications. researchgate.netlew.ro

The application of microwave irradiation has been shown to dramatically accelerate the chemical recycling of PET. lew.roresearchgate.net Microwave-assisted alkaline hydrolysis provides significant reductions in reaction time compared to conventional heating methods. lew.ro This technique allows for the complete depolymerization of PET waste in minutes, yielding the disodium salt of terephthalic acid with high purity. lew.roresearchgate.net

Research has demonstrated that by using microwave irradiation, complete PET degradation can be achieved in under 30 minutes. lew.ro The efficiency of the process is dependent on parameters such as temperature, reaction time, and the concentration of the alkaline solution. lew.ro For example, complete depolymerization of PET flakes has been achieved in as little as 5 minutes at 220°C using a sodium hydroxide solution. lew.ro The resulting disodium terephthalate can then be easily converted to pure terephthalic acid by acidification if desired. lew.ro

| Temperature (°C) | Reaction Time (min) | PET Depolymerization (%) |

|---|---|---|

| 160 | 10 | 28.4 |

| 190 | 30 | 100.0 |

| 200 | 20 | 100.0 |

| 210 | 10 | 99.95 |

| 220 | 5 | 100.0 |

Beyond microwave assistance, conventional heating methods for alkaline hydrolysis are also effective for converting PET waste into disodium terephthalate. researchgate.netnii.ac.jp In this process, the ester bonds of the PET polymer are cleaved by the nucleophilic attack of hydroxide ions, typically from sodium hydroxide, to form disodium terephthalate and ethylene glycol. researchgate.net The reaction is often carried out in an aqueous solution at moderate temperatures (e.g., 70-95°C). researchgate.net

To enhance the reaction rate and efficiency under milder conditions, phase transfer catalysts (PTCs) are often employed. scispace.comwitpress.com These catalysts facilitate the transfer of the hydroxide ions from the aqueous phase to the organic polymer phase, accelerating the hydrolysis. witpress.com Catalysts such as tetra-alkyl ammonium (B1175870) and phosphonium (B103445) salts have proven effective, allowing for complete PET conversion at temperatures around 80-95°C. scispace.comwitpress.com

Solvothermal methods, which involve using a solvent under elevated temperature and pressure, offer another route. One such approach uses a mixture of ethanol (B145695) and water as the solvent for the alkaline hydrolysis of PET. nii.ac.jp This method has been shown to achieve high yields of terephthalic acid (after acidification of the disodium salt) at temperatures around 110°C. nii.ac.jp Another solvothermal technique involves the complete decomposition of PET flakes with excess NaOH in an anhydrous ethylene glycol medium at approximately 200°C. researchgate.net

| Method | Solvent/Medium | Catalyst | Temperature (°C) | Reaction Time | Outcome/Yield | Source |

|---|---|---|---|---|---|---|

| Aqueous Hydrolysis | Water | Phase Transfer Catalyst (BKC) | 95 | 100 min | Complete PET Conversion | scispace.com |

| Aqueous Hydrolysis | Water | Phase Transfer Catalyst (3Bu6DPB) | 80 | 1.5 hours | >90% Conversion | witpress.com |

| Mixed-Solvent Hydrolysis | Ethanol/Water (20:80) | None (NaOH) | 110 | 0.5 hours | 89% TPA Yield | nii.ac.jp |

| Solvothermal | Ethylene Glycol | None (NaOH) | ~200 | 25 min | Complete Decomposition | researchgate.net |

Hydrothermal Conversion Strategies for PET-Derived Disodium Terephthalate

Hydrothermal conversion represents a promising pathway for the depolymerization of polyethylene terephthalate (PET) into its constituent monomers, including the precursor to disodium terephthalate. This method utilizes water at elevated temperatures and pressures to break down the polymer chain.

One approach involves the hydrothermal hydrolysis of PET, which depolymerizes the plastic into disodium terephthalate (DST) and ethylene glycol (EG). acs.org Studies have investigated the conversion of PET to high-quality terephthalic acid (TPA) through this method, a process where disodium terephthalate is a key intermediate. acs.org The process parameters, such as temperature and pressure, are critical in achieving efficient conversion. acs.org

Another strategy employs a hydrothermal reactor for the acetolysis of PET, where acetic acid is used as the reagent. nih.gov In a typical process, PET flakes are mixed with glacial acetic acid in a titanium hydrothermal reactor and heated to temperatures around 280 °C for 2 hours. nih.gov This method yields terephthalic acid, which can then be converted to disodium terephthalate. nih.gov

Furthermore, research has demonstrated a method for converting PET waste directly into clean, high-purity disodium terephthalate (Na2-TPA) and hydrogen (H2) fuel. researchgate.net This process can achieve a high yield of H2 at a temperature of 240 °C. researchgate.net The Na2-TPA crystals produced through this hydrothermal conversion exhibit a purity level comparable to standard samples, making them potentially suitable for direct use as electrode materials. researchgate.net

Catalysis in Disodium Terephthalate Synthesis

Application of Phase Transfer Catalysts in Depolymerization Processes

Phase transfer catalysts (PTCs) have been effectively employed to enhance the efficiency of PET depolymerization under milder conditions. scispace.com These catalysts facilitate the transfer of reactants between immiscible phases (e.g., a solid polymer phase and an aqueous alkaline solution), thereby accelerating the reaction rate. witpress.com The mechanism involves the PTC carrying the hydroxide ions from the aqueous phase to the organic polymer phase to attack the ester linkages. witpress.com The resulting terephthalate anion is then transported back to the aqueous phase, where it forms disodium terephthalate with sodium ions. scispace.comwitpress.com

Several types of PTCs have been investigated for the alkaline hydrolysis of PET:

Phosphonium Salts : Tributylhexadecylphosphonium bromide (3Bu6DPB) has been identified as a highly effective catalyst. witpress.commdpi.com Its use can reduce the time for complete hydrolysis of solid PET at 80 °C from 10 hours (uncatalyzed) to just 1.5 hours. witpress.com

Ammonium Salts : Quaternary ammonium salts, such as dimethyl dialkylammonium halides and benzalkonium chloride (BKC), have also shown exceptional performance. scispace.comrsc.org In one study, BKC was found to be the most effective among the tested catalysts, enabling complete PET conversion at 95°C with low catalyst and alkali concentrations. scispace.com Research has also shown that with an efficient dimethyl dialkylammonium halide catalyst, quantitative depolymerization of PET can be achieved in as little as 4-5 minutes at temperatures below 150°C under atmospheric pressure. rsc.org

The effectiveness of these catalysts allows for reactions at lower temperatures (e.g., 80-95°C) and atmospheric pressure, offering a more energy-efficient alternative to high-pressure and high-temperature methods. scispace.commdpi.com Studies have also demonstrated the potential for catalyst recovery and reuse; one report indicated that a recovered PTC was reused in a subsequent PET hydrolysis, achieving a 99.4% yield of TPA after just 4 minutes. rsc.org

| Catalyst | Catalyst Type | Temperature (°C) | Reaction Time | Key Finding | Source |

|---|---|---|---|---|---|

| Tributylhexadecyl phosphonium bromide (3Bu6DPB) | Phosphonium Salt | 80 | 1.5 hours | Achieved >90% PET conversion, significantly faster than the uncatalyzed reaction (10 hours). | witpress.com |

| Benzalkonium chloride (BKC) | Ammonium Salt | 95 | 100 min | Identified as the most effective among catalysts studied for complete PET conversion under mild conditions. | scispace.com |

| Dimethyl dialkylammonium halides | Ammonium Salt | <150 | 4-5 min | Enabled quantitative depolymerization at atmospheric pressure, with potential for catalyst reuse. | rsc.org |

| Tributylhexadecyl phosphonium bromide (3Bu6DPB) | Phosphonium Salt | 80 | 75 min | Used in an optimized process to achieve complete depolymerization. | mdpi.com |

Green Chemistry Principles and Methodological Optimizations in Disodium Terephthalate Production

The synthesis of disodium terephthalate from PET waste aligns with several core principles of green chemistry. oil-gasportal.comnih.gov These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org

Key green chemistry principles applicable to disodium terephthalate production include:

Waste Prevention : Chemical recycling of PET embodies this principle by treating post-consumer plastic not as waste but as a valuable feedstock, thereby preventing it from entering landfills or incinerators. oil-gasportal.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The hydrolysis of PET into disodium terephthalate and ethylene glycol is an example of a high atom economy process.

Use of Renewable Feedstocks : Utilizing waste PET as the raw material is a direct application of this principle, replacing the need for fossil-fuel-derived petrochemicals to produce terephthalic acid. oil-gasportal.comdokumen.pub

Catalysis : The use of catalysts, such as the phase transfer catalysts discussed previously, is preferred over stoichiometric reagents. nih.gov Catalysts are used in small amounts and can often be recycled, which minimizes waste. rsc.orgnih.gov

Design for Energy Efficiency : Methodological optimizations aim to reduce energy consumption. acs.org The development of catalytic processes that operate at atmospheric pressure and moderate temperatures (e.g., 80-95°C) instead of high-pressure conditions (20-40 atm) significantly lowers the energy requirements of the process. mdpi.comoil-gasportal.comd-nb.info

Safer Solvents and Auxiliaries : A primary goal is to minimize or replace hazardous solvents. dokumen.pub Many modern PET hydrolysis methods use water as the solvent, which is non-toxic and environmentally benign. scispace.comrsc.org

Inherently Safer Chemistry for Accident Prevention : By avoiding high-pressure reactors and volatile organic solvents, the potential for chemical accidents like explosions or fires is significantly minimized. rsc.orgacs.org

A practical example of applying green chemistry principles is the use of microwave-assisted synthesis. rsc.org For related compounds like disodium benzene-1,4-dicarboxylate, microwave irradiation has been shown to drastically reduce reaction times to as little as 30-60 minutes while achieving high yields (around 83-85%), offering a more energy-efficient and rapid production method. rsc.org

Process Optimization Studies for Disodium Terephthalate Yield

Optimizing reaction conditions is crucial for maximizing the yield and efficiency of disodium terephthalate production from PET. Studies have employed systematic approaches, such as the Taguchi robust design methodology, to identify the most influential process parameters. mdpi.com

One such study focused on the phase transfer catalytic hydrolysis of PET and investigated three key factors: the concentration of sodium hydroxide (NaOH), the weight percentage of catalyst relative to PET, and the concentration of PET in the solution. mdpi.com The analysis of variance (ANOVA) revealed that the NaOH concentration was the most significant factor, contributing to 93.3% of the process efficiency. mdpi.com The amount of catalyst was the second most important factor, with a 6.5% contribution, while the PET concentration had the smallest effect. mdpi.com

The optimal conditions identified through this statistical approach for achieving complete PET depolymerization in the shortest time (75 minutes) were:

NaOH Concentration : 20 g/100 mL

Catalyst to PET ratio : 12 wt.%

PET Concentration : 5 g/100 mL mdpi.com

| Factor | Contribution to Efficiency (%) | Optimal Level | Source |

|---|---|---|---|

| NaOH Concentration | 93.3 | 20 g/100 mL | mdpi.com |

| wt.% of Catalyst to PET | 6.5 | 12 wt.% | mdpi.com |

| PET Concentration | <0.2 | 5 g/100 mL | mdpi.com |

Another optimization approach involves altering the physical reaction environment. Research on the alkaline depolymerization of PET in a quasi-solid-solid kneading reaction investigated the influence of base particle size, reaction temperature, and the rotational speed of the kneader. d-nb.info This method demonstrated that intense mixing and the constant renewal of the PET particle surfaces lead to a higher reaction rate. d-nb.info Under optimized conditions, PET was depolymerized almost quantitatively in just 5 minutes at moderate temperatures. d-nb.info This highlights that mechanical factors, in addition to chemical parameters, are vital for process optimization. d-nb.info

Advanced Structural Characterization and Spectroscopic Analysis of Disodium Terephthalate

Crystallographic Investigations

Crystallographic techniques provide detailed information about the three-dimensional arrangement of atoms and molecules in the solid state.

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) Studies

X-ray diffraction (XRD) and powder X-ray diffraction (PXRD) are powerful non-destructive techniques used to analyze the crystal structure of materials. mdpi.com These methods provide information on phase identification, crystal structure, and crystallite size. mdpi.comcreative-biostructure.com For disodium (B8443419) terephthalate (B1205515), XRD analysis confirms its crystalline nature. The diffraction pattern of pure disodium terephthalate shows distinct peaks, indicating a well-ordered crystal lattice, and the absence of impurity peaks after purification has been verified using this method. wiley.com

The crystal structure of disodium terephthalate has been solved from synchrotron powder diffraction data. researchgate.net It crystallizes in the orthorhombic space group Pbc2₁, confirming its specific spatial arrangement of atoms. wiley.comresearchgate.net The analysis of the diffraction patterns allows for the determination of lattice parameters and the identification of different crystalline forms or polymorphs. americanpharmaceuticalreview.comdectris.com The distinct set of interplanar spacings and relative intensities in the XRD pattern serves as a unique fingerprint for the compound. mdpi.com

Table 1: Crystallographic Data for Disodium Terephthalate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | wiley.com |

| Space Group | Pbc2₁ | wiley.com |

Single-Crystal X-ray Diffraction Analysis of Disodium Terephthalate Coordination Complexes

Single-crystal X-ray diffraction provides the most precise determination of a molecule's crystal structure. While obtaining single crystals of disodium terephthalate itself can be challenging, its coordination complexes with various metals have been successfully analyzed. For instance, a homodinuclear cobalt(II) coordination compound using terephthalate as a bridging ligand has been synthesized and its crystal structure determined. srce.hr In such complexes, the terephthalate anion can coordinate to metal cations in various ways, acting as a bidentate, tridentate, or tetradentate ligand. srce.hr

The synthesis of metal-organic frameworks (MOFs) often utilizes disodium terephthalate as a source for the terephthalate linker. iucr.org The crystal structures of MOFs containing manganese(II) and cobalt(II) with terephthalate have been determined from X-ray powder diffraction data. iucr.org These studies reveal layers of octahedrally coordinated metal cations alternating with terephthalate layers. iucr.org The analysis of these complex structures provides insight into the coordination chemistry of the terephthalate dianion and the resulting framework's topology. uzh.ch

Spectroscopic Elucidation Techniques

Spectroscopic methods are employed to probe the structural features and vibrational modes of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds in solution. ebsco.com For disodium terephthalate, ¹H and ¹³C NMR spectroscopy are used to confirm its molecular structure. researchgate.net

In the ¹H NMR spectrum of disodium terephthalate, the protons on the aromatic ring give rise to a characteristic signal. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts in NMR are sensitive to the electronic environment of the nuclei. ebsco.com The purity of synthesized disodium terephthalate can be confirmed by the absence of signals corresponding to impurities. wiley.com

Table 2: NMR Data for Terephthalate Species

| Nucleus | Compound | Solvent | Chemical Shift (ppm) | Reference |

| ¹H | Dimethyl terephthalate | CDCl₃ | ~8.0 (aromatic), ~4.0 (methyl) | bipm.org |

| ¹³C | Disodium terephthalate | D₂O | Data not specified in sources |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of molecules. covalentmetrology.com The analysis of the vibrational spectra of disodium terephthalate provides a molecular fingerprint and confirms the formation of the carboxylate salt.

In the FTIR spectrum of disodium terephthalate, the characteristic bands of the carboxylate group (COO⁻) are prominent. The asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group appear at approximately 1551-1558 cm⁻¹ and 1380-1389 cm⁻¹, respectively. wiley.comresearchgate.net The disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid (around 1671 cm⁻¹) indicates the complete conversion of terephthalic acid to disodium terephthalate. wiley.com Raman spectroscopy also provides valuable information about the vibrational modes, particularly for the symmetric vibrations and the phenyl ring modes. researchgate.netnih.gov The differences between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide insights into the coordination mode of the carboxylate. researchgate.net

Table 3: Key Vibrational Bands for Disodium Terephthalate

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

| Asymmetric COO⁻ Stretch (νas) | 1551-1558 | FTIR | wiley.comresearchgate.net |

| Phenyl Ring Stretch | 1595 | FTIR | researchgate.net |

| Symmetric COO⁻ Stretch (νs) | 1380-1389 | FTIR | wiley.comresearchgate.net |

| =C-H Bending (Aromatic) | 1088, 1023 | FTIR | researchgate.net |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. acs.org Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, typically including the fragmentation of a selected precursor ion to gain further structural information. wikipedia.org

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like disodium terephthalate. acs.org In the negative ion mode, the deprotonated molecule [M-2Na+2H]²⁻ or related species can be observed. Direct infusion ESI-MS has been used for the quantitative analysis of terephthalic acid. acs.org

Tandem mass spectrometry (MS/MS) of terephthalate species can provide characteristic fragmentation patterns. nih.gov For example, in the analysis of terephthalate metabolites, common fragment ions at m/z 76 and m/z 120 were observed, which can be used for selective identification. nih.gov High-resolution tandem MS imaging has also been employed to identify ethylene (B1197577) terephthalate oligomers on polymer surfaces, demonstrating the power of the technique for detailed chemical characterization. phi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. wikipedia.orgmicro.org.aucreative-biostructure.com The technique involves irradiating a sample with a beam of X-rays while measuring the kinetic energy and number of electrons that escape from the surface. wikipedia.orgthermofisher.com

In the analysis of disodium terephthalate, XPS is instrumental in confirming the presence of sodium, carbon, and oxygen on the surface of the material. rms-foundation.ch By analyzing the high-resolution spectra of these elements, it is possible to determine their chemical bonding states. For instance, the carbon (C1s) spectrum can be deconvoluted to identify carbons in different chemical environments, such as the aromatic ring and the carboxylate groups (-COO⁻). rms-foundation.ch Similarly, the oxygen (O1s) spectrum provides information about the oxygen atoms in the carboxylate groups, and the sodium (Na1s) spectrum confirms the ionic nature of the sodium atoms. This level of detail is crucial for verifying the successful synthesis of disodium terephthalate and for detecting any surface impurities or changes in chemical state due to processing or environmental exposure. micro.org.aurms-foundation.ch

The quantitative capabilities of XPS allow for the determination of the relative atomic concentrations of the constituent elements on the sample surface. wikipedia.org This data is essential for confirming the stoichiometry of disodium terephthalate. The technique is non-destructive, which allows the same sample to be analyzed by other methods. creative-biostructure.com When combined with ion beam etching, XPS can also provide depth-profiling information, revealing the elemental composition as a function of depth into the material. wikipedia.orgmicro.org.au

Table 1: Representative XPS Data for Disodium Terephthalate

| Element | Binding Energy (eV) Range (Typical) | Inferred Chemical State |

| C 1s | 284.5 - 285.5 | Aromatic C-C, C-H |

| 288.0 - 289.0 | Carboxylate (O-C=O) | |

| O 1s | 531.0 - 533.0 | Carboxylate (O-C=O) |

| Na 1s | 1071.0 - 1072.0 | Na⁺ |

Note: Specific binding energies can vary slightly depending on the instrument calibration and the precise chemical environment.

Microscopic and Thermal Analytical Approaches

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. wiley.comnih.gov It provides detailed three-dimensional-like images by scanning the surface with a focused beam of electrons. nih.gov

In the study of disodium terephthalate, SEM is extensively used to characterize the size, shape, and surface features of its particles. wiley.comkku.ac.th Research has shown that the morphology of disodium terephthalate can vary significantly depending on the synthesis method. For instance, different precipitation and recrystallization conditions can lead to the formation of nanoparticles, sharp crystals of around 50 microns, or flower-like microstructures. wiley.comkku.ac.thpurdue.edu

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu It is primarily used to study the thermal stability and decomposition characteristics of materials. etamu.edu

For disodium terephthalate, TGA is a critical tool to determine its thermal stability and to confirm the purity of the synthesized product. wiley.com Pure disodium terephthalate is known to be highly thermally stable, with decomposition occurring at high temperatures. TGA curves for pure disodium terephthalate show a single, sharp weight loss event at temperatures around 640-650°C. wiley.comkku.ac.th

TGA is also effective in identifying impurities, such as monosodium terephthalate, which may be present in the synthesized product. A mixture containing both monosodium and disodium terephthalate will exhibit two distinct weight loss steps in the TGA profile, with the first decomposition occurring at a lower temperature (around 260-320°C) corresponding to the monosodium salt, and the second at the higher temperature corresponding to the disodium salt. wiley.comkku.ac.th The purification of the product via recrystallization can be monitored by the disappearance of the lower temperature decomposition step in the TGA curve, indicating the formation of pure disodium terephthalate. wiley.com The initial decomposition temperature of disodium terephthalate has been reported to be around 600°C. researchgate.net

Table 3: TGA Decomposition Temperatures for Terephthalate Salts

| Compound | Decomposition Temperature (°C) |

| Monosodium terephthalate (NaTP) | ~260 - 320 |

| Disodium terephthalate (Na₂TP) | ~600 - 650 |

Advanced Microscopic Techniques (e.g., TEM, AFM) for Nanoscale Characterization

To gain deeper insights into the nanoscale features of disodium terephthalate, advanced microscopic techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are employed.

Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM, allowing for the visualization of internal structures, crystal lattice, and nanoparticle morphology at the nanoscale. e3s-conferences.orgnanoscience.com TEM is particularly valuable for characterizing nanomaterials, providing detailed information on particle size distribution, shape, and crystallinity. mdpi.comacs.org For disodium terephthalate synthesized as nanoparticles, TEM can confirm their size and shape, and selected area electron diffraction (SAED) patterns can be used to verify their crystalline structure. nanoscience.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography at the nanometer scale. researchgate.netnih.gov Unlike electron microscopy, AFM does not require a vacuum environment and can be performed on a variety of surfaces. chemrxiv.org AFM can be used to study the surface roughness and fine structural details of disodium terephthalate films or crystals. researchgate.netacs.org It can reveal features such as micropores, lamellar structures, and even molecular-scale organization on the surface. researchgate.net In addition to topography, advanced AFM modes can measure nanomechanical properties like adhesion and stiffness, providing a more comprehensive understanding of the material's surface characteristics. nih.govmdpi.com

Purity Assessment Methodologies

Ensuring the high purity of disodium terephthalate is crucial for its intended applications, particularly in areas like battery materials and as a precursor for other chemicals. wiley.compurdue.edu A combination of analytical techniques is typically employed for a comprehensive purity assessment.

The purity of disodium terephthalate is often confirmed through a combination of spectroscopic and thermal analysis methods. As discussed previously, Thermogravimetric Analysis (TGA) is a key method for assessing purity by identifying the presence of thermally less stable impurities like monosodium terephthalate. wiley.comkku.ac.th A single-step decomposition at a high temperature is indicative of high purity. wiley.com

Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy are also vital. FTIR confirms the formation of the disodium salt by showing the disappearance of the carboxylic acid O-H stretch and the appearance of characteristic carboxylate salt stretches. kku.ac.th NMR analysis can provide detailed structural information and is used to confirm the chemical purity of the synthesized product, often by comparing the obtained spectrum with that of a standard. acs.orgresearchgate.net

X-ray Diffraction (XRD) is another essential technique for confirming the phase purity of crystalline disodium terephthalate. The absence of impurity peaks in the XRD pattern confirms that the desired crystal structure has been formed without any crystalline byproducts. wiley.comkku.ac.th

For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is a powerful technique. Commercial suppliers of disodium terephthalate often specify the purity as determined by HPLC, with values typically exceeding 99.0%. fishersci.ca

Finally, elemental analysis provides the empirical formula of the compound, which can be compared to the theoretical values for pure disodium terephthalate to assess its compositional purity.

Theoretical and Computational Chemistry Studies of Disodium Terephthalate

Quantum Mechanical and Density Functional Theory (DFT) Applications

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of disodium (B8443419) terephthalate (B1205515) and its derivatives.

DFT calculations have been used to determine the optimized molecular geometry of disodium terephthalate. acs.org These studies reveal the ground state configurations and how substitutions on the terephthalate ring can influence the orientation of the carboxylate groups. acs.org For instance, fluorination of the benzene (B151609) ring can cause significant changes in the orientation of the carboxylate groups due to electrostatic repulsion, with higher degrees of fluorination leading to greater torsion. acs.org This can disrupt the planarity of the molecule and affect its electrochemical properties. acs.org The electronic structure, including the distribution of electron density, is also a key output of these calculations, showing how modifications like fluorination can reduce charge delocalization in the six-membered carbon ring. acs.org

Computational studies are used to explore the energy landscape of disodium terephthalate, providing predictions of its thermodynamic stability. scirp.orgscirp.org This involves calculating properties such as binding energies and Gibbs free energies. scirp.orgscirp.org For example, in the context of its use in batteries, DFT calculations can determine the binding energy of sodium ions to the terephthalate molecule. scirp.orgscirp.org Studies on related compounds, like 2-aminoterephthalic acid and its sodium salts, have shown that disodium 2-aminoterephthalate is thermodynamically more stable than its trisodium (B8492382) and tetrasodium (B8768297) counterparts, as indicated by its more negative binding energy, enthalpy, and Gibbs free energy. scirp.orgscirp.org The energy landscape can be complex, with multiple stable minima, and understanding this landscape is crucial for predicting the most likely structures and reaction pathways. acs.org

Frontier molecular orbital theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational studies on disodium terephthalate's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating higher reactivity. scirp.orgresearchgate.net DFT calculations have been employed to determine the HOMO and LUMO energy levels and the corresponding gap for disodium terephthalate and its derivatives. acs.orgscirp.org For example, fluorination has been shown to alter the HOMO-LUMO gap, which in turn affects the material's performance as an anode in sodium-ion batteries. acs.org Specifically, adding fluorine atoms can lead to changes in both HOMO and LUMO energies compared to the parent disodium terephthalate. acs.org

Table 1: Calculated HOMO-LUMO Gap for Disodium Terephthalate and its Derivatives This table is for illustrative purposes and the values may vary depending on the computational method and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Disodium terephthalate | -7.7 | -2.6 | 5.1 |

| Disodium 2-fluoroterephthalate | -7.67 | -2.66 | 5.01 |

| Disodium 2,3-difluoroterephthalate | -7.71 | -2.66 | 5.05 |

| Disodium tetrafluoroterephthalate | -7.78 | -2.76 | 5.02 |

Data sourced from multiple computational studies. acs.orgresearchgate.net

Theoretical calculations are used to simulate the vibrational spectra (Infrared and Raman) of disodium terephthalate. researchgate.netrasayanjournal.co.in By computing the vibrational frequencies and intensities, researchers can assign the experimentally observed spectral bands to specific molecular motions. researchgate.netaip.org Methods like Hartree-Fock and DFT have been used to calculate the vibrational wavenumbers. researchgate.netrasayanjournal.co.in These theoretical predictions are then compared with experimental data from techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy to confirm the molecular structure and analyze its vibrational modes. acs.orgresearchgate.net For instance, the characteristic symmetric and asymmetric stretching vibrations of the carboxylate groups are identified in both experimental and simulated spectra. acs.orgaip.org

Table 2: Comparison of Experimental and Theoretically Predicted Vibrational Frequencies (cm⁻¹) for Disodium Terephthalate This table presents a selection of vibrational modes and is not exhaustive.

| Vibrational Mode | Experimental (IR) | Experimental (Raman) | Theoretical (HF/6-31G*) |

|---|---|---|---|

| Asymmetric COO⁻ stretch | 1578 | - | - |

| Symmetric COO⁻ stretch | 1410, 1379 | 1425 | - |

| Ring breathing mode | - | 861 | 854 |

| COO⁻ bending | 746 | 712, 688, 629 | 755, 708, 679, 620 |

| COO⁻ rocking | 508 | 538 | 527, 518 |

Data compiled from various spectroscopic and computational studies. acs.orgrasayanjournal.co.inaip.org

Computational analysis of disodium terephthalate includes the calculation of atomic charges and the mapping of the electrostatic potential. acs.org This provides insight into the charge distribution within the molecule and helps to identify electron-rich and electron-poor regions. acs.org The electrostatic potential is particularly useful for understanding intermolecular interactions and the sites most likely to be involved in chemical reactions. For instance, the negative potential around the carboxylate groups indicates their nucleophilic character and their ability to coordinate with cations like sodium. Fluorination can alter this charge distribution, impacting the molecule's reactivity and interaction with its environment. acs.org

Mechanistic Investigations via Computational Modeling

Computational modeling plays a crucial role in investigating the reaction mechanisms involving disodium terephthalate, particularly in the context of its function as an anode material in sodium-ion batteries. acs.orgacs.org By simulating the process of sodiation and desodiation, researchers can understand how the molecule's geometry and electronic structure change as sodium ions are inserted and removed. acs.org These models can predict the redox potentials and theoretical capacity of the material. acs.org For example, computational studies have shown that the dynamic geometry of fluorinated derivatives of disodium terephthalate, specifically the rotation of the carboxylate groups, can prevent favorable redox reactions, thus impacting the battery's performance. acs.org These mechanistic insights are vital for the rational design of improved organic electrode materials. acs.org

Ion Insertion and Storage Mechanisms in Electrochemical Systems (e.g., Li-ion, Na-ion)

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of ion insertion and storage in disodium terephthalate, a promising organic anode material for sodium-ion batteries (SIBs). These computational investigations provide fundamental insights into the structural and electronic changes that occur during sodiation and desodiation.

Disodium terephthalate (Na₂C₈H₄O₄) is recognized for its ability to reversibly store sodium ions. cas.cn The storage mechanism involves the carboxylate groups, which act as the electrochemical active centers for the reversible reaction with Na-ions and electrons. researchgate.net Computational models illustrate that upon full sodiation, two additional sodium atoms can be inserted, forming tetrasodium terephthalate (Na₄C₈H₄O₄). cas.cn This process corresponds to a two-electron transfer, which accounts for the high theoretical specific capacity of the material. cas.cnresearchgate.net Studies have reported a high reversible capacity of approximately 250 mAh/g at a low storage voltage of about 0.43 V versus Na+/Na. cas.cnresearchgate.net

DFT calculations on related compounds, such as 2-aminoterephthalate salts, offer further details on the thermodynamics of sodium insertion. scirp.orgscirp.org By calculating the binding energy, enthalpy, and Gibbs free energy, researchers have determined the stability of different sodiated states. For instance, studies on the sodium salts of 2-aminoterephthalic acid (H₂ATA) revealed that disodium 2-aminoterephthalate (Na₂ATA) is thermodynamically more stable than the further sodiated complexes, trisodium 2-aminoterephthalate (Na₃ATA) and tetrasodium 2-aminoterephthalate (Na₄ATA). scirp.orgscirp.org The binding energies per sodium atom were calculated to be -694.94 kJ/mol for Na₂ATA, -543.44 kJ/mol for Na₃ATA, and -407.46 kJ/mol for Na₄ATA, indicating that the initial disodium salt is the most stable configuration. scirp.orgscirp.org

Molecular dynamics (MD) simulations on analogous layered organic electrode materials have provided insights into the ion transport pathways. nih.gov These studies suggest that in structures composed of alternating inorganic (Na-O) and organic (benzene) layers, the Na-O layers serve as the primary pathways for Na+ ion transport and also act as storage sites. nih.gov The benzene layers, meanwhile, facilitate electron transport and house the redox centers. nih.gov This separation of functions within the crystal structure is a key factor in the material's electrochemical performance.

Reaction Pathway and Transition State Analysis in Chemical Transformations

Computational chemistry has been applied to understand the reaction pathways and transition states in chemical transformations involving the terephthalate structure, particularly in the context of polyethylene (B3416737) terephthalate (PET) degradation, which yields terephthalate derivatives. DFT calculations are a key tool for mapping these reaction mechanisms.

One of the most studied transformations is the glycolysis of PET, a chemical recycling method. DFT calculations have been used to model the transesterification process. For example, in the glycolysis of ethylene (B1197577) glycol dibenzoate (a model for PET) catalyzed by K₂CO₃, the reaction begins with the deprotonation of ethylene glycol (EG). mdpi.com The resulting alkoxide (HOCH₂CH₂O⁻) then performs a nucleophilic attack on the electron-deficient carbon atom of the carbonyl group in the ester. This leads to the formation of a tetrahedral transition state (TS-1). mdpi.com The calculations show a change in the dihedral angle between the ester oxygen, carbonyl carbon, and phenyl ring carbon to 151.18°, confirming the formation of this tetrahedral structure, which then proceeds to form the intermediate product. mdpi.com

Similarly, computational models have been developed to elucidate the complex network of reaction pathways during the enzymatic breakdown of PET by PET-hydrolases. d-nb.info These models show that the degradation proceeds through various soluble intermediates, including mono-(2-hydroxyethyl) terephthalate (MHET) and bis-(2-hydroxyethyl) terephthalate (BHET), before finally yielding terephthalic acid. d-nb.info Stochastic modeling combined with experimental data has revealed that for highly efficient enzymes, the majority of the final monomeric products are generated via these larger soluble intermediates rather than by direct erosion of the polymer surface. d-nb.info

Quantum mechanics/molecular mechanics (QM/MM) simulations have provided detailed analysis of the acylation step in the enzymatic hydrolysis of PET. biorxiv.orgacs.org These studies model the breaking of the ester bond within the enzyme's active site. The reaction is shown to proceed through a tetrahedral intermediate, and the calculations help identify the rate-determining step, which can be either the formation of this intermediate (acylation) or its subsequent breakdown (deacylation). biorxiv.org

Theoretical Studies on Doping Effects in Terephthalate Structures

Theoretical studies have systematically investigated the effects of doping on the electronic and electrochemical properties of disodium terephthalate. rsc.orgrsc.org These studies use computational models to replace carbon atoms within the terephthalate benzene ring with other elements (dopants), such as boron (p-doping) or nitrogen (n-doping), and analyze the resulting changes. rsc.orgresearchgate.net

P-doping, for instance by substituting a carbon atom with boron, has been shown to be an effective strategy for designing improved organic anode materials. rsc.org Computational analyses reveal that p-doping can significantly increase the binding strength of the terephthalate molecule to both Li and Na ions. rsc.orgrsc.org This enhancement is attributed to changes in the electronic structure, which can also lead to an increase in the theoretical capacity. rsc.org

N-doping, conversely, generally has a much smaller effect on the calculated voltage of the electrode material. rsc.orgrsc.org The impact of both p- and n-doping can be rationalized by analyzing the induced changes in the molecule's band structure and geometry. rsc.org For example, p-doping can cause substantial structural and electronic rearrangements, leading to frontier orbitals that have no common features with the pristine molecule. rsc.org

DFT calculations provide quantitative data on how doping alters the energies of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. These parameters are crucial for understanding the electrochemical behavior of the material. A study comparing pristine disodium terephthalate (Na₂TP) with its boron-doped (p-type) and nitrogen-doped (n-type) versions provides a clear example. researchgate.net

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies (in eV) for Pristine and Doped Disodium Terephthalate (Na₂TP) Data sourced from a computational study on doping strategies. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pristine Na₂TP | -7.7 | -2.6 | 5.1 |

| N-doped Na₂TP (v1) | -7.3 | -3.8 | 3.5 |

| B-doped Na₂TP (v1) | -8.7 | -3.6 | 5.1 |

Note: "v1" refers to a specific doping configuration where a C-H group is replaced, creating a pyridine-like ring structure in the n-doped version. researchgate.net

These theoretical investigations demonstrate that doping is a powerful tool for tuning the properties of terephthalate-based electrode materials, with p-doping showing particular promise for enhancing ion-binding and capacity. rsc.orgcambridge.org

Hybrid Computational Approaches (e.g., QM/MM)

Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful computational tools used to study complex chemical processes where a localized region of chemical change is influenced by a large surrounding environment. rsc.orgnih.gov This approach is particularly well-suited for investigating reactions in solution or within the active sites of enzymes, such as the enzymatic degradation of PET, which involves the terephthalate moiety. biorxiv.orgacs.org

In a typical QM/MM simulation, the region where bond breaking and formation occur (e.g., the PET ester bond and the catalytic residues of the enzyme) is treated with a high-level, computationally expensive quantum mechanics (QM) method. acs.org The rest of the system, including the bulk of the protein and the surrounding solvent, is described using a more computationally efficient molecular mechanics (MM) force field. rsc.orgresearchgate.net

Several studies have employed QM/MM simulations to investigate the catalytic mechanism of PET-degrading enzymes like PETase and LCC. biorxiv.orgacs.org These simulations have been used to model the acylation step, which is the initial chemical event in PET hydrolysis. acs.org The QM region typically includes the substrate (a small PET model like mono-(2-hydroxyethyl) terephthalate) and the key amino acid residues of the enzyme's catalytic triad. biorxiv.org

These computational studies have revealed detailed, step-by-step reaction pathways, including the formation of metastable tetrahedral intermediates. acs.org By calculating the free energy profiles along the reaction coordinate, researchers can identify the rate-limiting step and understand how specific amino acid residues stabilize the transition state. biorxiv.org For example, QM/MM studies have highlighted the critical role of certain residues in stabilizing the catalytic aspartate and influencing the proton transfer dynamics essential for the reaction. acs.org The insights gained from these hybrid computational approaches are invaluable for the rational design of more efficient enzymes for plastic recycling. biorxiv.org

Advanced Materials Science Applications Derived from Disodium Terephthalate

Electrochemical Energy Storage Systems

Disodium (B8443419) terephthalate (B1205515) has emerged as a significant compound in the advancement of electrochemical energy storage, particularly for sodium-ion batteries (SIBs). sustainability-directory.comucl.ac.uk Organic electrode materials are gaining attention due to their potential for high capacity, low cost, sustainability, and structural diversity. ucl.ac.ukresearchgate.net Unlike the inorganic materials common in lithium-ion batteries, organic compounds like disodium terephthalate offer advantages such as being composed of abundant elements, flexibility, and environmental friendliness. sustainability-directory.comucl.ac.ukresearchgate.net

The search for suitable anode materials is a critical challenge in the commercialization of SIBs, as the commonly used graphite (B72142) anode from lithium-ion batteries is not ideal for sodium ions due to their larger size. electrochemsci.orgacs.orgresearchgate.net Organic materials, and specifically disodium terephthalate (Na₂C₈H₄O₄), have been identified as promising anode candidates. sustainability-directory.comresearchgate.netwiley.com They operate via a multi-electron reaction mechanism, which can lead to high specific capacity, and possess a suitable redox potential that enhances safety by preventing the formation of sodium dendrites. electrochemsci.orgsigmaaldrich.comresearchgate.net

Disodium terephthalate (Na₂TP) was first evaluated as a novel anode for room-temperature sodium-ion batteries, demonstrating its potential as a low-cost, high-performance material. researchgate.netusc.eduoaepublish.com Synthesized through a simple acid-base neutralization or wet chemistry process from terephthalic acid, Na₂TP functions as an anode with a high theoretical specific capacity of 255 mAh g⁻¹. researchgate.netelectrochemsci.orgrsc.org The sodium storage mechanism involves a reversible two-electron redox reaction in the two p-position carbonyl groups. researchgate.netresearchgate.net

Initial studies revealed that Na₂TP exhibits a high reversible capacity of approximately 250 mAh g⁻¹, which is very close to its theoretical value. researchgate.netusc.eduoaepublish.com It operates at an average voltage of about 0.4 V vs. Na/Na⁺, an ideal potential for anode applications that balances safety and energy density. wiley.comusc.edu Furthermore, it has shown excellent cycling stability, with one study reporting negligible capacity fading over 90 cycles. wiley.comnih.govcapes.gov.br The rate performance is also noteworthy, delivering significant capacity even at high C-rates. wiley.com However, pristine Na₂TP suffers from inherent drawbacks like low electrical conductivity and dissolution in organic electrolytes, which can hamper its practical application. researchgate.netresearchgate.netnih.gov

Table 1: Electrochemical Performance of Pristine Disodium Terephthalate Anodes

| Author/Study | Synthesis Method | Initial Reversible Capacity (mAh g⁻¹) | Rate | Cycling Performance | Average Voltage (vs. Na/Na⁺) |

| Zhao L, et al. (2012) | - | ~250 | - | Excellent cycleability | ~0.43 V |

| Park Y, et al. (2012) | Acid-base chemistry | - | ~100 mAh g⁻¹ at 10C | <10% decay over 90 cycles | ~0.4 V |

| Liu Y, et al. (2018) | Acid-base neutralization | 225 | 0.1C | 166.1 mAh g⁻¹ after 50 cycles | - |

To improve the electrochemical properties of disodium terephthalate, researchers have focused on rational molecular design, particularly through halogenation. osti.govnih.gov Fluorination has been proven to be an effective strategy for developing high-performance organic anodes for SIBs. osti.govnih.gov The introduction of fluorine atoms can alter the electronic properties and molecular geometry, reduce solubility in the electrolyte, and enhance cyclic stability. acs.orgosti.govnih.gov

A comparative study of fluorinated derivatives showed that the degree and position of fluorine substitution significantly impact performance. acs.orgacs.org Disodium 2-fluoroterephthalate (MFTP) demonstrated a superior reversible capacity of 196 mAh g⁻¹ compared to disodium 2,3-difluoroterephthalate (88 mAh g⁻¹), while tetrafluorinated variants were not redox active. acs.org Computational and experimental results suggest that fluorine substituents can disrupt the planarity of the molecule, which hinders the redox reactions of the carboxylate groups, an effect that becomes more pronounced with increased fluorination. acs.org In another study, disodium 2,5-difluoroterephthalate (DFTP-Na) delivered a high specific capacity of 212 mAh g⁻¹ and maintained stability for 300 cycles, outperforming analogues with hydrogen, chlorine, and bromine. osti.govnih.gov The improved performance is attributed to the fluorine atoms interacting with Na⁺ during the redox reaction and reducing the material's solubility. osti.govnih.gov

Table 2: Performance Comparison of Fluorinated Disodium Terephthalate Derivatives

| Compound | Initial Capacity (mAh g⁻¹) | Current Density | Cycling Stability | Key Findings |

| Disodium 2-fluoroterephthalate (MFTP) | 196 | 50 mA g⁻¹ | Retained for 50 cycles | Outperformed di- and tetra-fluorinated versions. acs.org |

| Disodium 2,3-difluoroterephthalate (23FTP) | 88 | 50 mA g⁻¹ | - | Higher fluorination disrupted planarity, reducing capacity. acs.org |

| Disodium 2,5-difluoroterephthalate (DFTP-Na) | 212 | - | Stable for 300 cycles | Reduced solubility and enhanced cyclic stability. osti.govnih.gov |

| Disodium tetrafluoroterephthalate (TFTP) | 48 | 50 mA g⁻¹ | - | Found to be not redox active. acs.org |

To overcome the low electrical conductivity of pristine Na₂TP, a common strategy is to create hybrid or composite materials with highly conductive carbonaceous materials like graphene and carbon nanotubes (CNTs). researchgate.netijisrt.comrsc.orgrsc.org These composites improve electronic conductivity, buffer volume changes during sodiation/desodiation, and can prevent the dissolution of the organic material. researchgate.netnih.govresearchgate.net

Various fabrication methods have been employed, including anti-solvent precipitation, freeze-drying, and spray drying. researchgate.netijisrt.comrsc.orgresearchgate.net A composite of Na₂TP and reduced graphene oxide (rGO), prepared via an anti-solvent process, showed a reversible capacity of 235 mAh g⁻¹ after 100 cycles at 0.1C with only 5 wt% GO. researchgate.netnih.govresearchgate.net The GO is electrochemically reduced during cycling, forming a uniform coating that improves conductivity and stability. researchgate.netnih.gov Similarly, a Na₂TP@graphene hybrid synthesized via freeze-drying created an interconnected, multi-channel structure that delivered a high reversible capacity of 268.9 mAh g⁻¹ and retained 77.3% of this capacity after 500 cycles. rsc.orgrsc.org Composites with multi-walled carbon nanotubes (MWCNTs) have also shown enhanced performance. ijisrt.com A Na₂TP/MWCNT composite with 10 wt% MWCNTs achieved a reversible capacity of 229.9 mAh g⁻¹ at 0.1C and maintained a capacity of 124.9 mAh g⁻¹ after 50 cycles at 1C. ijisrt.com

Table 3: Performance of Disodium Terephthalate Composite Anodes

| Composite Material | Fabrication Method | Reversible Capacity (mAh g⁻¹) | Cycling Performance | Key Benefit of Composite Structure |

| 5% GO/Na₂TP | Anti-solvent precipitation | 235 | After 100 cycles at 0.1C | Graphene coating buffers volume change and improves conductivity. researchgate.netnih.gov |

| Na₂TP@Graphene | Freeze-drying | 268.9 | 77.3% retention after 500 cycles | Interconnected, multi-channel structure for outstanding rate capability. rsc.orgrsc.org |

| Na₂TP/MWCNT (10 wt%) | Anti-solvent method | 229.9 | 124.9 mAh g⁻¹ after 50 cycles at 1C | MWCNTs create a conductive network. ijisrt.com |

| RGO/DST | Ultrasonic-assisted co-precipitation | 422 | Maintained during repeated cycles | Well-dispersed DST between graphene layers enhances Na⁺ storage. researchgate.net |

The electrochemical performance of Na₂TP is strongly dependent on its physical microstructure, including particle size and morphology. electrochemsci.orgoaes.cc Research has shown that reducing the particle size to the nanoscale can significantly improve electrochemical properties by shortening the ion diffusion pathways and increasing the electrode-electrolyte contact area. rsc.orgoaes.cc

In one study, Na₂TP with an average particle size of 8 μm, obtained via an anti-solvent method, delivered an initial reversible capacity of 225 mAh g⁻¹, significantly higher than samples with larger particle sizes. electrochemsci.org This improvement is attributed to the reduced size. electrochemsci.org Other work has demonstrated that nanostructured Na₂TP, such as nanosheets, exhibits better electrochemical performance compared to its bulk counterparts. oaes.cc This principle is not unique to Na₂TP; studies on other organic electrodes like sodium rhodizonate have also shown that nanorod structures outperform microbulk and microrod forms, delivering higher reversible capacity and better capacity retention. acs.org The controlled synthesis of specific morphologies is therefore a key strategy for optimizing the performance of organic anode materials. acs.org

Surface engineering is another effective strategy to enhance the performance and stability of Na₂TP electrodes. researchgate.netusc.edu This approach primarily aims to create a stable interface between the electrode and the electrolyte, which can suppress side reactions and prevent the dissolution of the active material. researchgate.net

A notable example is the application of a thin layer of aluminum oxide (Al₂O₃) onto the Na₂TP electrode surface using the atomic layer deposition (ALD) technique. researchgate.netusc.edu This ultrathin coating has been shown to be effective in further enhancing the sodium storage performance of the Na₂TP anode. researchgate.netusc.edu The Al₂O₃ layer acts as a protective barrier, stabilizing the electrode structure during repeated charge and discharge cycles, which leads to improved cycleability and capacity retention. researchgate.net This demonstrates that surface modification is a powerful tool for addressing the intrinsic instability of some organic electrode materials. researchgate.net

Anode Materials for Sodium-Ion Batteries (SIBs)

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Disodium terephthalate is a valuable water-soluble organic ligand for the synthesis of metal-organic frameworks (MOFs). rsc.org Its use offers an environmentally friendly alternative to traditional methods that often rely on less soluble terephthalic acid and organic solvents. rsc.org

The use of disodium terephthalate facilitates the synthesis of MOFs in aqueous solutions at room temperature. rsc.org This method has been successfully applied to prepare various MOFs, including Fe-MOF, Zr-MOF, and Al-MOF. rsc.org A notable application is the synthesis of a trimetallic MOF (CrNiFe-MOF) using disodium terephthalate derived from PET waste and metallic species from stainless steel waste. nih.govacs.org This sustainable approach, conducted via a coprecipitation method in water at room temperature, yields a MOF with a high space-time yield suitable for industrial production. nih.govacs.org The resulting CrNiFe-MOF consists of aggregated nanoparticles with a defective and mesoporous structure. nih.govacs.org

The synthesis of terephthalate-based MOFs can also be influenced by the addition of other components. For example, in the well-studied Zn–H₂BDC–DEF system, the addition of small amounts of formic acid leads to the formation of 3D networks based on trimetallic zinc building units. researchgate.net The structural elucidation of these MOFs reveals complex three-dimensional frameworks. For instance, some zinc-terephthalate MOFs are composed of stacked 2D layers linked by other molecules. researchgate.net The synthesis protocol, including the choice of solvent and method (conventional vs. microwave-assisted), can significantly impact the final structure of copper terephthalate MOFs, leading to either rigid or flexible frameworks. mdpi.com

The design of terephthalate-based coordination polymers is guided by the principles of reticular synthesis, where secondary building units (SBUs) with specific geometries are linked together. wiley.com For instance, the substitution of acetate (B1210297) with a linear dicarboxylate like terephthalate in certain metal-acetate structures can predictably lead to a cubic network. wiley.com

The dimensionality of the resulting coordination polymer can be controlled through the choice of ligands and reaction conditions. Terephthalate anions can act as linking units between metal centers, forming one-dimensional (1D) chains. acs.orgmdpi.com For example, the self-assembly of a macrocyclic Mn(III) dication with terephthalate linkers results in a 1D coordination polymer. acs.org Similarly, a 1D wavy coordination polymer can be formed with Zn(II) centers and terephthalate linkers. mdpi.com By introducing other ancillary ligands, the dimensionality can be extended to two-dimensional (2D) or three-dimensional (3D) frameworks. researchgate.net The structural and topological diversity of these compounds is a direct result of the connectivity established between the metal-carboxylate building units. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Disodium terephthalate |

| Terephthalic acid |

| Lithium |

| Sodium |

| Single-walled carbon nanotubes |

| Poly(ethylene terephthalate) |

| Poly(ethylene oxide) |

| Iron |

| Zirconium |

| Aluminum |

| Chromium |

| Nickel |

| Zinc |

| Formic acid |

| Copper |

| Manganese |

| 1-hexyl-[4,4'-bipyridin]-1-ium iodide |

| 1,1'-dihexyl-[4,4'-bipyridine]-1,1'-diium iodide |

| 1,1'-dihexyl-[4,4'-bipyridine]-1,1'-diium dihexafluorophosphate |

| Hydroquinone |

| Poly(ethylene glycol) diacrylate |

Disodium Terephthalate as a Ligand in MOF Synthesis

Mechanistic Studies of Metal-Ligand Coordination in Terephthalate Frameworks

The formation of terephthalate-based Metal-Organic Frameworks (MOFs) is a complex process of self-assembly governed by the coordination between metal ions or clusters and the terephthalate organic linker. tandfonline.com Mechanistic studies are crucial for understanding and controlling the synthesis of these materials to achieve desired structures and properties. osti.gov The terephthalate anion, derived from disodium terephthalate, typically coordinates with metal centers through its two carboxylate groups. wiley.comnih.gov

Research into the self-assembly of these frameworks has revealed that various factors can influence the final structure. For instance, in the synthesis of an iron-terephthalate MOF, modulated self-assembly techniques have been shown to influence the kinetics, allowing for the selective formation of different phases from the same metal-ligand combination. researchgate.net The choice of metal precursor and reaction conditions like temperature and time are critical variables that direct the coordination and oxidation state of the metal, thereby controlling the resulting framework topology. researchgate.net

Computational studies, such as those using density-functional theory, provide quantum-mechanical insights into the metal-ligand interactions. acs.org These studies on scandium terephthalate frameworks show that while the framework's volume is highly sensitive to the type of metal ion, the electronic properties, such as the band gap, can be finely tuned by modifying the terephthalate linker. acs.org The coordination environment, including the potential for hydrogen bonding with functionalized linkers, plays a significant role in determining the electronic structure of the material. acs.orgresearchgate.net The formation of a one-dimensional zigzag coordination polymer from nickel(II), pyrazine, and disodium terephthalate highlights how the terephthalate anion can participate in extensive hydrogen bonding networks with coordinated water molecules, influencing the supramolecular architecture. tandfonline.com Understanding these fundamental coordination processes is key to the rational design of MOFs for specific applications. osti.gov

Functional Applications of Terephthalate-Based MOFs

The unique structural characteristics of terephthalate-based MOFs, such as high porosity, large surface area, and tunable functionality, make them ideal candidates for a wide array of advanced applications. nih.gov Their rigid structure, provided by the terephthalate linker, combined with various metal nodes, allows for the engineering of materials tailored for specific tasks. researchgate.netacs.org

Terephthalate-based MOFs have emerged as highly effective adsorbents for environmental remediation, particularly for the removal of pollutants from water. researchgate.net Their high surface area and tunable pore environments allow for the efficient capture of contaminants like heavy metal ions and excess nutrients. researchgate.net A significant area of research is the removal of excess phosphate (B84403) from water to combat eutrophication. researchgate.net

Several terephthalate-based MOFs have been investigated for phosphate adsorption. For example, aluminum terephthalate (MIL-53) has demonstrated good performance as a highly efficient adsorbent for removing phosphates from aqueous solutions. mdpi.com Studies on a gadolinium terephthalate MOF showed rapid sequestration of phosphate, with the primary adsorption mechanism being ion exchange between the phosphate anions and the terephthalate organic linkers. researchgate.net Similarly, aluminum-based MOFs synthesized using terephthalic acid derived from upcycled polyethylene (B3416737) terephthalate (PET) bottles have shown remarkable phosphate adsorption capacities. nih.gov The adsorption process in these materials is often influenced by electrostatic interactions and hydrogen bonding. nih.gov

| MOF Adsorbent | Target Pollutant | Adsorption Capacity | Key Findings |

| Aluminum Terephthalate (MIL-53) | Phosphate | Not specified, but "highly efficient" | Adsorption kinetics fit the Elovich model; demonstrates good performance for phosphate removal. mdpi.com |

| Gadolinium Terephthalate MOF | Phosphate | Not specified, but "rapid sequestration" | Adsorption is mainly controlled by ion exchange between phosphate and the terephthalate ligand. researchgate.net |

| Al-based MOF (from upcycled PET) | Orthophosphate (PBTC) | 826 mg/g | Adsorption involves electrostatic interactions and hydrogen bonding; kinetics follow a pseudo-second-order model. nih.gov |

| [CoNi(μ3-tp)2(μ2-pyz)2] MOF | Chromium (Cr(VI)) | 96% removal (50 ppm initial conc.) | Maximum adsorption occurs at pH 5 due to strong electrostatic interaction between the adsorbent and chromium anions. researchgate.net |

Immobilizing enzymes within MOF structures is a promising strategy to enhance their stability, reusability, and catalytic performance, which is often hindered in their free form. mdpi.com Terephthalate-based MOFs, with their tunable pore sizes and biocompatible nature, serve as excellent hosts for encapsulating a variety of enzymes. researchgate.netnih.gov The process, sometimes termed biomineralization, involves the co-crystallization of the enzyme with the metal ions and organic linkers, effectively trapping the enzyme within the MOF crystal scaffold. nih.gov

This encapsulation can protect the enzyme from harsh environmental conditions while the porous nature of the MOF allows for the selective passage of substrates and products. For instance, Humicola insolens cutinase (HiC), an enzyme used for PET degradation, was successfully encapsulated within a zirconium-based MOF (NU-1000), resulting in a robust and recyclable biocatalyst. acs.org Similarly, oxidoreductases like glucose oxidase (GOx) and horseradish peroxidase (HRP) have been immobilized in terephthalate-based MOFs such as UiO-66 and its amine-functionalized version, UiO-66-NH2. mdpi.com This strategy not only improves the stability and reusability of the enzymes but can also create cascade biocatalytic systems by co-localizing multiple enzymes. mdpi.com

| MOF Host | Encapsulated Enzyme | Application | Key Advantages |

| UiO-66(Zr)-NH2 | Laccase (Lac) | Dye degradation in wastewater | Better stability than free laccase under acidic conditions. mdpi.com |

| NU-1000 (Zr-based) | Humicola insolens cutinase (HiC) | PET hydrolysis (upcycling) | Enhanced enzyme stability and recyclability over at least four catalytic cycles. acs.org |

| Terephthalate-based UiO-66(Ce) | Various enzymes | General enzyme immobilization | One-pot synthesis at room temperature, high enzyme loading, and negligible protein leaching. researchgate.net |

| UiO-66 and UiO-66-NH2 | Glucose Oxidase (GOx) and Horseradish Peroxidase (HRP) | Biosensing, Cascade reactions | Significantly increased biocatalytic efficiency and maintained activity over multiple cycles. mdpi.com |

While MOFs themselves can be active catalysts, materials derived from them through processes like thermal treatment offer enhanced stability and catalytic performance. mdpi.com Terephthalate-based MOFs are frequently used as sacrificial precursors to create highly active catalysts. rsc.org Calcination of these MOFs in controlled atmospheres can yield metal oxides, metal nanoparticles supported on porous carbon, or mixed-metal oxides with high surface areas and well-defined morphologies. mdpi.comrsc.org

For example, an aluminum-terephthalate MOF (MIL-53(Al)) synthesized using PET waste as the source for the terephthalate linker was used to create a highly active nickel-on-alumina (Ni/Al2O3) catalyst. rsc.org After impregnation with nickel and thermal treatment, the resulting material showed excellent performance in the dry reforming of methane. rsc.org The thermal degradation of an iron-terephthalate MOF (MIL-88B(Fe)) was studied to understand its role in creating flame-retardant materials, where the MOF catalyzes char formation. mdpi.com Furthermore, MOFs like ZIF-8 and MOF-5 (which contains a terephthalate linker) have shown excellent catalytic activity in the glycolysis of polyethylene terephthalate (PET), breaking it down into valuable monomers. researchgate.netmostwiedzy.pl These MOF-derived catalysts combine the morphological benefits of the parent MOF with the intrinsic catalytic activity of the resulting metallic or oxide phases. mdpi.com

Catalytic Science and Reaction Engineering Involving Disodium Terephthalate

Heterogeneous Catalysis Applications of Disodium (B8443419) Terephthalate (B1205515) Derivatives

While disodium terephthalate itself is not typically a direct catalyst, it serves as a crucial starting material for the synthesis of terephthalic acid (TPA). TPA is a widely used organic linker for creating Metal-Organic Frameworks (MOFs), which are a class of crystalline, porous materials with extensive applications in heterogeneous catalysis. mdpi.comnsf.gov The process involves precipitating TPA from a disodium terephthalate solution by acidification. mdpi.comresearchgate.net This recovered TPA is then reacted with metal ions to construct the MOF structure.

These terephthalate-based MOFs function as highly effective heterogeneous catalysts for a variety of organic transformations. Their high surface area, tunable porosity, and well-defined active sites make them superior to many traditional catalysts. For example, a nitro-functionalized chromium terephthalate MOF has been demonstrated as a multifunctional solid acid catalyst for the synthesis of benzimidazoles. doi.org Similarly, sulfate-functionalized Hafnium-based MOFs derived from terephthalate linkers also act as heterogeneous catalysts. doi.org The ability to derive the essential TPA linker from PET waste via disodium terephthalate makes this a sustainable route for producing advanced catalytic materials. mdpi.com

Table 1: Examples of Heterogeneous Catalysts Derived from Terephthalate

| Catalyst Name/Class | Precursor | Catalytic Application | Research Finding |

| Metal-Organic Frameworks (MOFs) | Terephthalic Acid (from Disodium Terephthalate) | Gas adsorption, water treatment, controlled drug delivery, luminescence, general catalysis. mdpi.com | TPA recovered from PET waste via DST can be used to successfully synthesize various MOFs, such as Fe(III)-TPA-based MOF-235, demonstrating a viable recycling-to-catalyst pathway. mdpi.com |

| Chromium Terephthalate MOF | Terephthalic Acid | Synthesis of benzimidazoles. doi.org | A nitro-functionalized version acts as an efficient, reusable solid acid catalyst. doi.org |

| Hafnium (Hf)-based MOFs | Terephthalic Acid | Solvent-free synthesis of esters. doi.org | Sulfate-functionalization of the Hf-terephthalate framework creates a robust heterogeneous catalyst. doi.org |

Disodium Terephthalate in Polymerization and Depolymerization Catalysis

Disodium terephthalate is a pivotal product in the catalytic depolymerization of PET, particularly through alkaline hydrolysis. In this process, catalysts facilitate the breakdown of the polymer chain. The ester linkages in PET are attacked by hydroxide (B78521) ions (from catalysts like NaOH), cleaving the polymer into its constituent monomers: ethylene (B1197577) glycol and disodium terephthalate, both of which are soluble in the aqueous reaction medium. researchgate.net

The efficiency of this depolymerization is often enhanced by various catalytic systems:

Alkaline Catalysis : Sodium hydroxide (NaOH) is the most common catalyst, used in aqueous solutions at moderate temperatures (70-95°C) to produce disodium terephthalate. researchgate.net

Phase Transfer Catalysis : To improve reaction kinetics at milder conditions, phase transfer catalysts like tributylhexadecyl phosphonium (B103445) bromide are used. These catalysts enhance the interaction between the aqueous hydroxide ions and the water-insoluble PET polymer chains. mdpi.com

Mechanocatalysis : Ball milling of PET with solid sodium hydroxide represents a solvent-free catalytic method. This mechanochemical approach achieves complete depolymerization into disodium terephthalate and ethylene glycol in as little as 20 minutes. acs.org During this process, disodium terephthalate is the primary product, with selectivities reaching over 90%. acs.org

In some cases, the formation of a disodium terephthalate layer on the surface of PET particles can slow down the reaction rate by creating a barrier that limits catalyst access to the polymer. d-nb.info

Following its formation from depolymerization, disodium terephthalate serves as a key intermediate for repolymerization. It is first converted back into high-purity terephthalic acid by acidification. mdpi.com This purified TPA can then be used as a monomer to synthesize new, virgin-quality PET, closing the loop on plastic recycling. Furthermore, disodium terephthalate synthesized from PET waste has been used directly in the synthesis of novel solid polymer electrolytes. researchgate.net

Table 2: Catalytic Depolymerization Methods of PET to Disodium Terephthalate

| Catalytic Method | Catalyst(s) | Key Conditions | Primary Products | Research Finding |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 70-95°C in aqueous solution | Disodium Terephthalate, Ethylene Glycol | An effective method for breaking down PET into soluble monomers. researchgate.net |

| Phase Transfer Catalysis | NaOH, Tributylhexadecyl phosphonium bromide | Mild temperatures (~90°C) | Disodium Terephthalate, Ethylene Glycol | The phase transfer catalyst enhances contact between reactants, increasing hydrolysis efficiency. mdpi.com |

| Mechanocatalysis | Sodium Hydroxide (NaOH) | Room temperature, ball milling | Disodium Terephthalate, Sodium mono-(2-hydroxyethyl) terephthalate | Complete depolymerization is achieved in 20 minutes with high selectivity for disodium terephthalate. acs.org |

| Non-aqueous Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | ~200°C in Ethylene Glycol | Disodium Terephthalate, Ethylene Glycol | Used to prepare disodium terephthalate from PET flakes for subsequent use in solid polymer electrolytes. researchgate.net |

Biocatalytic Processes and Enzymatic Degradation Mechanisms

Biocatalysis offers an environmentally benign route for PET recycling, where enzymes are used to depolymerize the plastic at mild conditions. In these processes, disodium terephthalate is often the final, soluble form of the terephthalate monomer produced.

Several microorganisms and their enzymes have been identified for their ability to break down PET or its intermediates.